Ethyl (4-chloro-2-nitrophenoxy)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

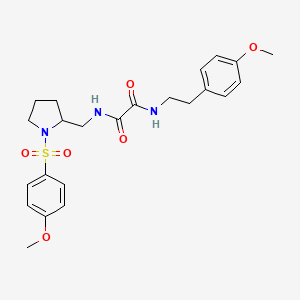

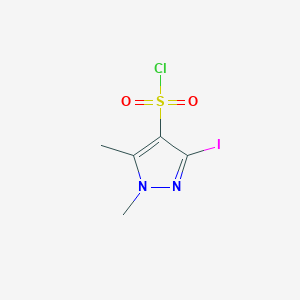

Ethyl (4-chloro-2-nitrophenoxy)acetate is an organic compound primarily used in the field of chemistry and research. It has a molecular formula of C10H10ClNO5 .

Molecular Structure Analysis

The molecular structure of Ethyl (4-chloro-2-nitrophenoxy)acetate consists of a central carbon atom bonded to an ethyl group, a chlorine atom, and a 4-chloro-2-nitrophenoxy group . The exact mass of the molecule is 259.024750 Da .Physical And Chemical Properties Analysis

Ethyl (4-chloro-2-nitrophenoxy)acetate has a molecular weight of 259.64 g/mol . It has a topological polar surface area of 81.4 Ų and a complexity of 272 . It has 5 rotatable bonds and 5 hydrogen bond acceptors .科学研究应用

Synthesis and Medicinal Chemistry

Synthesis of Precursors for Medicinal Compounds : Ethyl (4-chloro-2-nitrophenoxy)acetate is used in synthesizing key intermediates for medicinal compounds. For instance, it's a precursor in synthesizing dual hypoglycemic agents. This involves a facile synthesis method, producing pure crystals characterized by various spectroscopy methods and elemental analysis (Altowyan et al., 2022).

Preparation of Biologically Active Compounds : Ethyl 4-(4-nitrophenoxy) picolinate, a derivative, is significant for synthesizing various biologically active compounds. The synthesis involves simple steps and has been optimized for better yield (Xiong et al., 2019).

Chemical Analysis and Characterization

Structural and Chemical Characterization : The chemical structure and properties of derivatives of ethyl (4-chloro-2-nitrophenoxy)acetate have been extensively studied. Techniques like X-ray crystallography, NMR spectroscopy, and DFT calculations are used to understand the molecular structure and interactions (Shipley et al., 1994).

Analysis of Derivatives and Chemical Behavior : Research on derivatives like 2-(p-nitrophenoxy)ethylamine focuses on reactions with various nucleophiles, offering insights into the chemical behavior and potential applications of these compounds (Knipe et al., 1977).

Industrial Applications

Use in Corrosion Inhibition : Some derivatives of ethyl (4-chloro-2-nitrophenoxy)acetate, like chalcone derivatives, are studied for their potential as corrosion inhibitors in industrial settings. Their effectiveness is evaluated through methods like electrochemical impedance spectroscopy and potentiodynamic polarization (Lgaz et al., 2017).

Applications in Material Science : The diffusion properties of derivatives through various materials, like ethylene-vinyl acetate copolymers, are studied to understand their suitability in material science applications, particularly in drug delivery systems (Kagayama et al., 1984).

Pharmacological Research

Potential Anticancer Agents : Some derivatives are investigated for their potential as anticancer agents. Research includes synthesis and testing against various cancer cell lines, providing a foundation for developing new therapeutic agents (Temple et al., 1983).

Analgesic and Anti-inflammatory Activities : Studies on oxadiazole derivatives show promising results in terms of analgesic and anti-inflammatory activities. These findings contribute to the development of new pharmaceutical agents (Dewangan et al., 2015).

属性

IUPAC Name |

ethyl 2-(4-chloro-2-nitrophenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO5/c1-2-16-10(13)6-17-9-4-3-7(11)5-8(9)12(14)15/h3-5H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYJALCZSQLBEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-chloro-2-nitrophenoxy)acetate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2379774.png)

![3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2379775.png)

![N-[(3-chlorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2379777.png)

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2379786.png)

![4-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2379787.png)

![3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)propanamide](/img/structure/B2379788.png)

![2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-phenylethanone](/img/structure/B2379789.png)

![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2379790.png)